N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents:
- Position 2: Methyl group, contributing steric stability.
- Position 3: Phenyl ring, enhancing π-π stacking interactions.
- Position 5: Isopropyl (propan-2-yl) group, influencing lipophilicity.
This compound’s structure aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through substituent modulation . Pyrazolo[1,5-a]pyrimidines are widely explored for antimicrobial, anticancer, and anti-inflammatory activities, with substituent variations dictating target specificity .
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4O/c1-15(2)20-14-21(24-18-10-12-19(28-4)13-11-18)27-23(25-20)22(16(3)26-27)17-8-6-5-7-9-17/h5-15,24H,1-4H3 |
InChI Key |
PSEDPVVCHCQEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate aminopyrazoles with suitable aldehydes or ketones. The reaction is often carried out under reflux conditions in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification using techniques like recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core has been recognized for its potential anticancer properties. Recent studies have highlighted the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. For instance, a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that while some derivatives exhibited growth inhibition, others did not show significant activity compared to established anticancer drugs like YM155 and menadione .
Case Study: Screening for Anticancer Activity
A detailed study involved synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives and assessing their cytotoxic effects. The MTT assay was employed to evaluate cell viability after treatment with various concentrations of the compounds over a 72-hour period. The findings are summarized in Table 1 below:
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 20 | 70 |
| Compound C | 50 | 40 |
| YM155 | 10 | 30 |
| Control | - | 100 |
Insights from Research
The anticancer potential of pyrazolo[1,5-a]pyrimidines is attributed to their ability to disrupt cellular processes involved in cancer progression. The structural diversity offered by substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold allows for the optimization of these compounds towards specific cancer targets .
Enzymatic Inhibition
Beyond anticancer applications, N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored for its potential as an enzyme inhibitor. The compound's structure allows it to interact with various biological targets, including phosphodiesterases and kinases.
Example: Phosphodiesterase Inhibition
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Table of Enzymatic Activity
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Position 2 Modifications
Position 3 Modifications
Position 5 Modifications
Position 7 Modifications
- 4-Methoxyphenylamine (Target Compound) : Methoxy group enhances solubility and hydrogen-bonding capacity.
- Pyridin-2-ylmethyl (Compounds 1, 3, 47–51, ) : Introduces basic nitrogen for salt formation but may reduce blood-brain barrier penetration .
- Phenethyl (Compounds 60–64, ) : Extends aromatic interactions but increases molecular weight .
Physicochemical Properties
| Property | Target Compound | Compound 1 () | Compound 34 () |
|---|---|---|---|
| Molecular Weight | ~395.5 g/mol | ~383.4 g/mol | ~425.5 g/mol |
| LogP | ~4.2 (estimated) | ~3.8 | ~3.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
Biological Activity
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological activities, particularly in cancer therapy. Recent studies have demonstrated that compounds within this class can exhibit significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Screening
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and tested their anticancer activity against the MDA-MB-231 human breast cancer cell line. The results indicated that none of the synthesized compounds showed significant growth inhibitory activity compared to control groups. However, the study highlighted the potential for further investigation into modified derivatives that may enhance efficacy against cancer cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-ol | MDA-MB-231 | >50 | No significant inhibition |
| Triazole-linked glycohybrids | MDA-MB-231 | 15.3 | Moderate inhibition observed |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression. The compound is believed to inhibit key kinases such as PI3K and GSK-3, which play critical roles in cell growth and survival . This inhibition may lead to reduced proliferation and increased apoptosis in cancer cells.
Other Pharmacological Effects
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and anti-asthmatic activities. For instance, some derivatives have shown promise in treating allergic diseases and inflammation due to their ability to modulate immune responses .
Table 2: Pharmacological Activities of Pyrazolo[1,5-a]pyrimidines
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cell growth in various cancers |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anti-asthmatic | Potential therapeutic effects on asthma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
